{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol
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Overview
Description
{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol is an organic compound characterized by the presence of a chlorophenyl group, a butoxy chain, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-chlorophenol with 4-bromobutoxy-3-methoxybenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the butoxy and methoxyphenyl groups.
4-Butoxy-3-chlorophenylboronic acid: Contains a similar butoxy and chlorophenyl structure but differs in the presence of a boronic acid group.
Uniqueness
{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
111677-10-2 |
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Molecular Formula |
C18H21ClO3 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
[4-[4-(4-chlorophenyl)butoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C18H21ClO3/c1-21-18-12-15(13-20)7-10-17(18)22-11-3-2-4-14-5-8-16(19)9-6-14/h5-10,12,20H,2-4,11,13H2,1H3 |
InChI Key |
ZJUDFWOJGVOTTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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